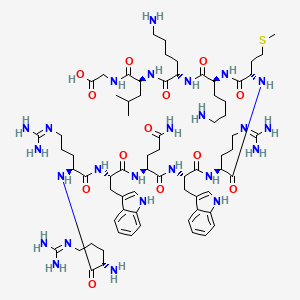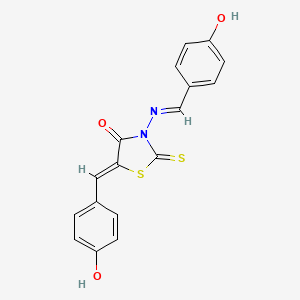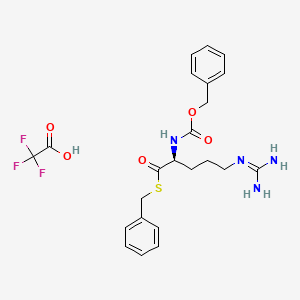
N-Acetyl-D-methionine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-methionine-d4 is a deuterium-labeled derivative of N-Acetyl-D-methionine. This compound is a stable isotope-labeled amino acid derivative, which is used extensively in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-D-methionine-d4 is synthesized by incorporating deuterium into N-Acetyl-D-methionine. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium oxide (heavy water) as a source of deuterium. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-methionine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its sulfoxide form.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: Deuterium atoms can be replaced with other isotopes or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include N-Acetyl-D-methionine sulfoxide from oxidation and the original this compound from reduction .
Aplicaciones Científicas De Investigación
N-Acetyl-D-methionine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-methionine-d4 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct signal that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems . The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-methionine: The non-deuterated form of the compound.
N-Acetyl-L-methionine: The L-isomer of N-Acetyl-D-methionine.
Methionine: The parent amino acid from which N-Acetyl-D-methionine is derived.
Uniqueness
N-Acetyl-D-methionine-d4 is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling provides enhanced stability and distinct mass spectrometric signals, making it easier to track and study compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
195.27 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2 |
Clave InChI |
XUYPXLNMDZIRQH-GOBLDTIASA-N |
SMILES isomérico |
[2H]C([2H])([C@H](C(=O)O)NC(=O)C)C([2H])([2H])SC |
SMILES canónico |
CC(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)







